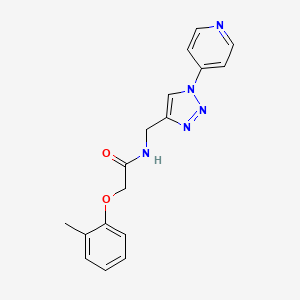

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as PTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTMA belongs to the class of triazole compounds, which have been shown to possess a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Acylation of Heteroaromatic Amines

A study by Ibrahim et al. (2011) describes the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which can be prepared via cyanoacetylation reactions of 5-amino-1,2,3-triazoles. This process involves the formation of cyanoacetamides, indicating the potential for similar synthetic pathways in the case of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide (Ibrahim et al., 2011).

Intramolecular Oxidative N-N Bond Formation

Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through a metal-free process. This method features oxidative N-N bond formation, which could be relevant for synthesizing derivatives of this compound (Zheng et al., 2014).

Biological and Medicinal Research

Anticancer and Antiproliferative Activities

Modification of related compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has been shown to exhibit significant anticancer effects. Wang et al. (2015) reported that replacing the acetamide group in such compounds with an alkylurea moiety retains antiproliferative activity and reduces toxicity, suggesting potential applications in cancer treatment (Wang et al., 2015).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) studied pyrazole-acetamide derivatives in the context of Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating potential for biological applications involving oxidative stress (Chkirate et al., 2019).

Chemical Sensing in Biological Systems

A chemosensor based on a similar compound, 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, was developed by Park et al. (2015) for monitoring Zn2+ concentrations. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, indicating potential for monitoring metal ions in biological systems (Park et al., 2015).

Antimicrobial Screening

Research by MahyavanshiJyotindra et al. (2011) on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives showed significant antimicrobial activity. This suggests that compounds with similar structures might also possess antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Corrosion Inhibition

2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives have been investigated for their efficiency as corrosion inhibitors. Yıldırım and Çetin (2008) found these compounds to be effective in preventing corrosion in acidic and oil medium, suggesting potential industrial applications (Yıldırım & Çetin, 2008).

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-4-2-3-5-16(13)24-12-17(23)19-10-14-11-22(21-20-14)15-6-8-18-9-7-15/h2-9,11H,10,12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISONCCSFCHOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)

![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)